4-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
4-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a fluorine atom attached to the benzene ring, a pyrrolidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated precursor.
Attachment of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.
Formation of the Benzamide: The final step involves the formation of the benzamide linkage through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its unique structural features. The fluorine atom may enhance binding affinity, while the pyrrolidine and thiophene rings contribute to the overall molecular stability and specificity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the thiophene ring.
N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide: Lacks the fluorine atom.
4-fluoro-N-[2-(thiophen-2-yl)ethyl]benzamide: Lacks the pyrrolidine ring.
Uniqueness
4-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of all three functional groups: the fluorine atom, the pyrrolidine ring, and the thiophene ring. This combination of features may confer unique biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H19FN2OS |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-fluoro-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C17H19FN2OS/c18-14-7-5-13(6-8-14)17(21)19-12-15(16-4-3-11-22-16)20-9-1-2-10-20/h3-8,11,15H,1-2,9-10,12H2,(H,19,21) |
InChI Key |
OGSAGAZKMSPMJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=CS3 |
Origin of Product |
United States |
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